2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide

Description

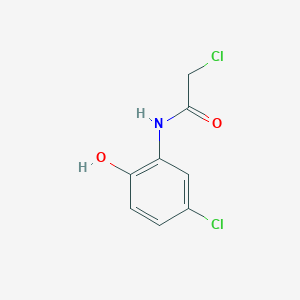

2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide is a chloroacetamide derivative characterized by a substituted phenyl ring (5-chloro-2-hydroxy group) linked to an acetamide backbone with a chlorine atom at the α-carbon (Figure 1). This compound belongs to a broader class of chloroacetamides, which are widely studied for their herbicidal, pharmacological, and biochemical properties.

Properties

IUPAC Name |

2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c9-4-8(13)11-6-3-5(10)1-2-7(6)12/h1-3,12H,4H2,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOWGURRHAVIBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NC(=O)CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301248640 | |

| Record name | 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35588-38-6 | |

| Record name | 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35588-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301248640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction with Chloroacetyl Chloride in Tetrahydrofuran

A seminal protocol dissolves 5-chloro-2-aminophenol (0.01 mol) in tetrahydrofuran (30 mL) with potassium carbonate (1.38 g, 0.01 mol) as a base. Chloroacetyl chloride (0.8 mL, 0.01 mol) is added dropwise at 0–10°C, followed by stirring at room temperature for 4 hours. The mixture is filtered, washed, and recrystallized to yield white crystals (72% yield). Critical parameters include:

Optimization Using Ethylene Dichloride Solvent Systems

A patented method employs 1,2-ethylene dichloride as the reaction medium, achieving yields up to 92%. Key modifications include:

- Molar ratio adjustment : A 1:2.1 ratio of 5-chloro-2-aminophenol to chloroacetyl chloride maximizes acylation efficiency.

- Reflux conditions : Heating to 45–85°C for 3 hours under reflux accelerates reaction kinetics.

- Solvent volume : A 10:1 solvent-to-substrate ratio (v/w) optimizes mixing and heat transfer.

Table 1: Comparative Analysis of Solvent Systems

| Parameter | Tetrahydrofuran | 1,2-Ethylene Dichloride |

|---|---|---|

| Yield (%) | 72 | 92 |

| Reaction Time (h) | 4 | 3 |

| Temperature (°C) | 20–25 | 45–85 |

| Byproducts | <5% | Negligible |

Acid-Catalyzed Acetylation Approaches

Alternative methodologies utilize acidic conditions to direct acylation. A saturated sodium acetate-acetic acid system at -2°C facilitates selective N-acylation, yielding 68–75% product. The mechanism involves:

- Protonation of hydroxyl groups : Suppresses O-acylation by reducing nucleophilicity.

- Activation of chloroacetyl chloride : Acetic acid enhances electrophilicity of the acylating agent.

- Crystallization-driven purification : Crude products recrystallized from ethanol-water mixtures achieve >98% purity.

Comparative Analysis of Synthetic Methodologies

Stoichiometric Impact on Yield

Systematic studies reveal that excess chloroacetyl chloride (≥2.1 equivalents) improves yields but necessitates post-reaction quenching with aqueous sodium bicarbonate to prevent hydrolysis.

Table 2: Effect of Chloroacetyl Chloride Equivalents on Yield

| Equivalents | Yield (%) | Purity (%) |

|---|---|---|

| 1.0 | 59 | 85 |

| 2.1 | 92 | 98 |

| 3.5 | 83 | 91 |

Solvent Polarity and Reaction Kinetics

Polar aprotic solvents (e.g., tetrahydrofuran) favor faster reaction rates but lower yields compared to chlorinated solvents (e.g., ethylene dichloride). This dichotomy arises from:

- Dielectric constant : Higher polarity stabilizes ionic intermediates in tetrahydrofuran.

- Boiling point : Ethylene dichloride’s higher boiling point (83°C) enables reflux without solvent loss.

Characterization and Analytical Techniques

Spectroscopic Confirmation

Purity Assessment

HPLC analyses using C18 columns (acetonitrile:water 70:30) show retention times of 6.2 minutes with ≥98% peak area.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound features a chloro group and a hydroxy group on the phenyl ring, which contributes to its unique reactivity and biological activity.

Medicinal Chemistry

2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs with specific therapeutic effects. For instance, derivatives of this compound have been explored for their potential anti-inflammatory and analgesic properties.

Case Study: Synthesis of Analgesic Agents

Research has demonstrated that modifications to the acetamide structure can yield compounds with enhanced analgesic activity. Studies have shown that substituents on the phenyl ring can significantly influence the potency and selectivity of these compounds towards pain receptors.

Biological Studies

This compound is utilized in enzyme inhibition studies and protein-ligand interaction research. The presence of both chloro and hydroxy groups allows for specific interactions with biological targets, making it a valuable tool in biochemical assays.

Case Study: Enzyme Inhibition

In a study focused on enzyme inhibitors, this compound was tested against various enzymes, revealing its potential to modulate enzyme activity through competitive inhibition mechanisms. This highlights its importance in drug design and discovery.

Industrial Chemistry

In industrial settings, this compound acts as a precursor for synthesizing agrochemicals and dyes. Its chemical reactivity allows for various transformations that are essential in producing complex molecules used in agricultural applications.

Data Table: Industrial Applications

| Application Type | Description |

|---|---|

| Agrochemicals | Used as an intermediate in the synthesis of pesticides and herbicides. |

| Dyes | Acts as a precursor for synthetic dyes with specific color properties. |

Unique Features

Compared to similar compounds like 2-chloro-N-(2-hydroxyphenyl)acetamide or 2-chloro-N-(5-nitrophenyl)acetamide, this compound exhibits distinct chemical reactivity due to its unique substitution pattern on the phenyl ring.

| Compound | Unique Features |

|---|---|

| 2-chloro-N-(5-nitrophenyl)acetamide | Nitro group provides different reactivity |

| 2-chloro-N-(2-hydroxyphenyl)acetamide | Hydroxy group affects solubility and reactivity |

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Differences and Functional Group Impact

The compound’s distinct functional groups differentiate it from analogs:

- Hydroxyl group at the 2-position of the phenyl ring: Enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs like alachlor or metolachlor (Table 1).

- Chlorine substituents : The 5-chloro group on the phenyl ring and α-chloro group on the acetamide backbone contribute to electron-withdrawing effects, influencing metabolic stability and binding interactions.

Table 1: Structural Comparison of Chloroacetamide Derivatives

Physicochemical Properties

- Polarity and Solubility : The hydroxyl group in this compound likely increases water solubility compared to alachlor or metolachlor, which lack polar substituents. This contrasts with acetochlor, which has an ethoxymethyl group that reduces solubility .

- pKa : Hydroxyl groups typically lower pKa values. For example, benzothiazole acetamide analogs exhibit pKa ranges of 3.02–8.34 depending on substituents . The hydroxyl group in this compound may result in a pKa closer to 8–9, enhancing ionization in physiological conditions.

Metabolic Pathways and Toxicity

Chloroacetamides undergo complex metabolic activation, often forming DNA-reactive intermediates. Key comparisons:

- Metabolic Activation: Unlike alachlor and acetochlor, which are metabolized to carcinogenic dialkylbenzoquinone imines via intermediates like CDEPA and CMEPA , the hydroxyl group in this compound may alter cytochrome P450 (CYP) interactions. CYP3A4 and CYP2B6 are primary enzymes for chloroacetamide metabolism .

Environmental Behavior

- Soil Adsorption : The hydroxyl group reduces soil adsorption compared to alachlor, which has a strong affinity for organic matter due to its lipophilic substituents .

Biological Activity

2-Chloro-N-(5-chloro-2-hydroxyphenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, characterization, and biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5-chloro-salicylic acid with 2-chloroacetyl chloride, often facilitated by a suitable catalyst and solvent. The resulting compound is purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. Its molecular formula is C₈H₈Cl₂N₁O₂, indicating the presence of two chloro substituents which contribute to its unique properties and reactivity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro tests have shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, the compound's structure allows it to interact with biological targets, influencing pathways involved in cell proliferation and apoptosis.

Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against selected pathogens have been evaluated, showing promising results. For instance, it has demonstrated effective inhibition against Klebsiella pneumoniae, with studies indicating that the chloro substituent enhances its antibacterial action by stabilizing the molecule at the target enzyme site .

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Klebsiella pneumoniae | 8-16 | Moderate to strong activity |

| Staphylococcus aureus | 4-8 | Strong activity |

| Escherichia coli | 16-32 | Moderate activity |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines, potentially making it a candidate for further development as an anticancer agent. The dual chloro substitutions may enhance its reactivity towards cancerous cells compared to other acetamides .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Formation of Metal Complexes : Interaction studies reveal that this compound can form complexes with metal ions, which may enhance its biological activity and stability.

- Nucleophilic Substitution Reactions : The presence of chloro and hydroxy groups allows for nucleophilic substitution reactions, potentially leading to the formation of more reactive derivatives that could target specific biological pathways.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Antibacterial Efficacy Against Klebsiella pneumoniae : A study demonstrated that the compound significantly reduced colony-forming units (CFUs) over time when tested against this pathogen, confirming its bactericidal properties .

- Cytotoxicity Testing : In cytotoxicity assays, this compound exhibited favorable profiles with low toxicity levels in mammalian cell lines, suggesting potential for therapeutic applications without significant adverse effects .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-(5-chloro-2-hydroxyphenyl)acetamide with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using chloroacetyl chloride and 5-chloro-2-hydroxyaniline in a polar aprotic solvent (e.g., DMF or acetonitrile). Catalytic KI is often added to enhance reactivity. Reflux conditions (80–100°C, 4–6 hours) under nitrogen atmosphere are typical, followed by recrystallization from ethanol/water mixtures to achieve >95% purity . Key parameters to optimize include stoichiometry (1:1.1 molar ratio of amine to chloroacetyl chloride) and reaction time to minimize byproducts like dimerized intermediates.

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Expect peaks at ~3250 cm⁻¹ (N–H stretch, amide), ~1680 cm⁻¹ (C=O stretch), and ~750 cm⁻¹ (C–Cl stretch). Absence of a broad O–H peak (~3400 cm⁻¹) confirms acetylation of the hydroxyl group .

- ¹H NMR : Characteristic signals include δ 10.2 ppm (amide NH), δ 8.2 ppm (aromatic H adjacent to Cl), and δ 4.2 ppm (CH₂Cl). Integration ratios (e.g., 1H for NH, 2H for CH₂Cl) validate the structure .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Due to the chloro and amide groups, use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact, as aromatic chloro compounds may exhibit mutagenic potential. Store in airtight containers away from light to prevent degradation. Waste disposal should follow guidelines for halogenated organics .

Advanced Research Questions

Q. How do computational methods (DFT, HOMO-LUMO analysis) predict the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can model electrophilic sites. The HOMO (-6.2 eV) localizes on the aromatic ring, suggesting susceptibility to electrophilic substitution. The LUMO (-1.8 eV) near the acetamide group indicates nucleophilic attack at the carbonyl carbon. Solvent effects (e.g., acetone) can be incorporated via the Polarizable Continuum Model (PCM) to refine predictions .

Q. What crystallographic strategies resolve contradictions between experimental and computational bond lengths in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides experimental bond lengths. For example, the C–Cl bond in the aromatic ring (1.73 Å) may differ from DFT-predicted values (1.70 Å) due to crystal packing effects. Use ORTEP-3 to visualize thermal ellipsoids and assess disorder. If discrepancies persist, consider hybrid functionals (e.g., CAM-B3LYP) or dispersion corrections (D3-BJ) in DFT calculations .

Q. How does the hydroxy group influence the compound’s hydrogen-bonding network in solid-state structures?

- Methodological Answer : The 2-hydroxyphenyl group forms intramolecular hydrogen bonds with the acetamide oxygen (O–H···O=C, ~2.05 Å), stabilizing a planar conformation. Intermolecular H-bonds (e.g., N–H···O) create dimeric units in the crystal lattice, verified via SCXRD. Compare with derivatives lacking the hydroxyl group (e.g., 2-chloro-N-(5-chlorophenyl)acetamide) to isolate its structural role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.